molecular formula C10H16O3 B563235 4-Hydroxy-2,6,6-trimethyl-1-cyclohexenecarboxylic acid CAS No. 62218-55-7

4-Hydroxy-2,6,6-trimethyl-1-cyclohexenecarboxylic acid

Cat. No.: B563235
CAS No.: 62218-55-7
M. Wt: 184.235
InChI Key: VLNNCUQICIFEOF-UHFFFAOYSA-N
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Description

Scientific Research Applications

4-Hydroxy-2,6,6-trimethyl-1-cyclohexenecarboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reference standard in analytical chemistry and as a starting material for the synthesis of other compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of inflammatory conditions.

    Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-2,6,6-trimethyl-1-cyclohexenecarboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents and catalysts to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale extraction from natural sources such as Salvia dugesii, followed by purification processes to achieve the desired purity levels. The compound is often stored at temperatures between 2-8°C to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-2,6,6-trimethyl-1-cyclohexenecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes .

Mechanism of Action

The mechanism of action of 4-Hydroxy-2,6,6-trimethyl-1-cyclohexenecarboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and the carboxylic acid moiety play crucial roles in its reactivity and biological activity. The compound can modulate various biochemical pathways, potentially leading to its observed effects in biological systems .

Comparison with Similar Compounds

    4-Hydroxy-2,6,6-trimethyl-1-cyclohexene: A closely related compound with similar structural features.

    4-Hydroxy-2,6,6-trimethyl-1-cyclohexenecarboxylic acid methyl ester: A derivative with a methyl ester group instead of the carboxylic acid.

Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its natural occurrence in Salvia dugesii also adds to its uniqueness compared to synthetic analogs .

Properties

IUPAC Name

4-hydroxy-2,6,6-trimethylcyclohexene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c1-6-4-7(11)5-10(2,3)8(6)9(12)13/h7,11H,4-5H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLNNCUQICIFEOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CC(C1)O)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the significance of 4-Hydroxy-2,6,6-trimethyl-1-cyclohexene-1-carboxylic acid in saffron?

A1: 4-Hydroxy-2,6,6-trimethyl-1-cyclohexene-1-carboxylic acid (HTCC) is a precursor to safranal, the primary volatile compound responsible for saffron's characteristic aroma and color. Research suggests that HTCC is present in considerable amounts in saffron, especially when extracted using milder techniques like ultrasound-assisted extraction (USE) []. Interestingly, the amount of HTCC in stored saffron decreases over time, while safranal levels remain relatively stable []. This suggests a potential conversion of HTCC to safranal during storage.

Q2: Has 4-Hydroxy-2,6,6-trimethyl-1-cyclohexene-1-carboxylic acid been found in other plants?

A2: Yes, 4-Hydroxy-2,6,6-trimethyl-1-cyclohexene-1-carboxylic acid has been isolated from the fruits of Gardenia jasminoides form. grandiflora (Lour.) Makino []. This finding suggests a broader distribution of this compound in the plant kingdom and opens avenues for further research into its potential biological activities and applications.

Q3: Are there analytical methods available to quantify 4-Hydroxy-2,6,6-trimethyl-1-cyclohexene-1-carboxylic acid in plant material?

A3: Researchers have successfully quantified HTCC in saffron samples using gas chromatography techniques []. This method allows for the simultaneous measurement of both safranal and HTCC, providing valuable insights into their relative abundance and potential interconversion.

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